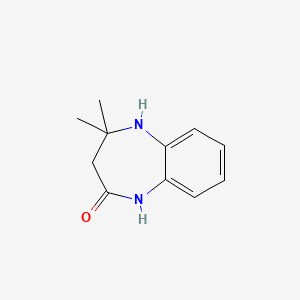

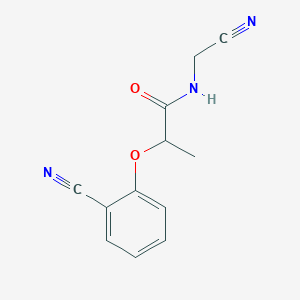

![molecular formula C25H20N4O2 B2768703 N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-naphthamide CAS No. 946217-46-5](/img/structure/B2768703.png)

N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-naphthamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of imidazo[1,2-b]pyridazines, which is a key component of the compound, has been extensively studied . The synthesis of this moiety from easily available chemicals is desirable due to its tremendous use in various branches of chemistry . Hybridization of two distinct imidazo[1,2-b]pyridazines followed by optimization led to the discovery of a highly potent VEGF receptor 2 kinase inhibitor .Molecular Structure Analysis

The molecular formula of the compound is C22H20N4O2. The average mass is 372.428 Da.Chemical Reactions Analysis

The chemical compound ‘N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide’ is a versatile material used in scientific research. Its unique structure allows for various applications, including drug development and molecular studies.Aplicaciones Científicas De Investigación

Novel Selenylated Imidazo[1,2-a]pyridines for Breast Cancer Chemotherapy

A study by Almeida et al. (2018) focuses on the design and synthesis of novel selenylated imidazo[1,2-a]pyridines with promising activity against breast cancer cells. These compounds exhibited high cytotoxicity and induced cell death by apoptosis, suggesting potential applications in developing new therapeutic agents for breast cancer treatment Almeida et al., 2018.

Computational and Pharmacological Evaluation of Heterocyclic Derivatives

Research by Faheem (2018) explores the computational and pharmacological potential of 1,3,4-oxadiazole and pyrazole novel derivatives, including assessments for toxicity, tumor inhibition, and anti-inflammatory actions. This study's computational approach and pharmacological evaluations provide a framework for assessing similar compounds, indicating the broad applicability of such molecular structures in medicinal chemistry Faheem, 2018.

One-Pot Synthesis of Naphth[2',3':3,5]imidazo[1,2-α]pyridine-6,11-diones

Lee and Lee (2002) detail the synthesis of dioxonaphthalimidazopyridine derivatives, highlighting their potential as pharmacological agents for treating diseases related to venous insufficiency and/or inflammatory edema. This research underscores the versatility of imidazole derivatives in synthesizing compounds with potential therapeutic applications Lee & Lee, 2002.

Synthesis, Molecular Docking, and Preliminary Cytotoxicity Study

A study by Choodamani et al. (2021) focuses on the synthesis of 2-(naphthalen-1-yl)-methyl-6-arylimidazo[2,1-b][1,3,4]thiadiazole derivatives and their cytotoxicity against various cancer cell lines. The incorporation of molecular docking studies highlights the compound's potential as inhibitors for specific protein structures, emphasizing the utility of such chemical frameworks in designing targeted cancer therapies Choodamani et al., 2021.

Mecanismo De Acción

The imidazo[1,2-b]pyridazine moiety is a privileged drug moiety that is found in many approved and experimental drugs . It has been demonstrated in multiple reports that while the imidazo[1,2-b]pyridazine moiety binds to the hinge region of kinases, substitutions at positions 2, 3, 6, 7, and 8 dictate kinase selectivity and potency .

Propiedades

IUPAC Name |

N-[5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl]naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N4O2/c1-16-7-8-19(22-15-29-23(26-22)11-12-24(28-29)31-2)14-21(16)27-25(30)20-10-9-17-5-3-4-6-18(17)13-20/h3-15H,1-2H3,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDDBSYFHDRQGET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NC(=O)C4=CC5=CC=CC=C5C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

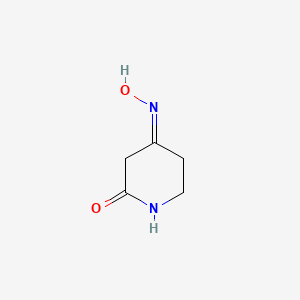

![methyl 4-({7-[(dimethylcarbamoyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2768620.png)

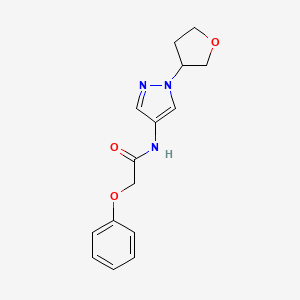

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-1-methoxy-2-naphthamide](/img/structure/B2768627.png)

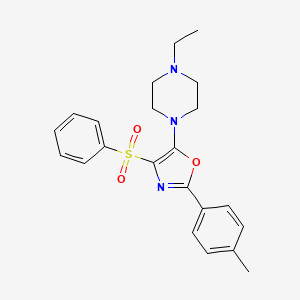

![2-(4-chlorophenyl)-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]acetamide](/img/structure/B2768631.png)

![2-[3-(Difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid](/img/structure/B2768635.png)

![2-((3-(4-ethylphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2768636.png)

![3-(3,4-dimethoxyphenyl)-2-((pyridin-2-ylmethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2768640.png)